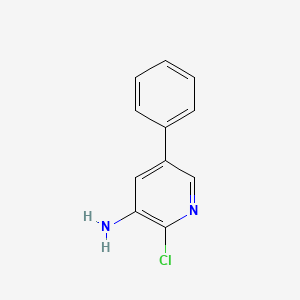
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as TAK-063, is a novel and potent antipsychotic drug. It was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of schizophrenia and other psychotic disorders.
Scientific Research Applications
Synthesis and Chemical Characterization
The chemical compound 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is an area of interest due to its potential applications in various fields of scientific research. It belongs to a class of compounds known for their diverse chemical properties and biological activities.
One of the primary applications of such compounds is in the synthesis of novel derivatives with potential antimicrobial activities. For instance, similar compounds have been synthesized and evaluated for their antimicrobial properties, showing promising results against various microorganisms (Bektaş et al., 2010; Deshmukh et al., 2017). These activities highlight the compound's relevance in developing new antimicrobial agents.
Biological Evaluation and Antimicrobial Screening
The compound's structure allows for various biological evaluations, particularly in antimicrobial screening. Research has demonstrated that structurally similar compounds exhibit moderate to significant activities against bacterial strains like Bacillus Subtilis and Escherichia Coli, suggesting a potential application in combating bacterial infections (Deshmukh et al., 2017).
Molecular Docking and Biological Potentials
Further studies on compounds with similar structures have involved molecular docking to assess their biological potentials, including antimicrobial and anticancer activities. These studies have shown that certain derivatives can display significant antimicrobial activity, comparable to standard drugs, and have proposed these compounds as leads for drug designing for anticancer molecules (Mehta et al., 2019).
Solubility and Pharmacokinetic Properties
Understanding the solubility and pharmacokinetic properties of such compounds is crucial for their development as therapeutic agents. A novel antifungal compound within this chemical class has been synthesized, and its solubility in various solvents was determined, providing insights into its pharmacological relevance and potential delivery pathways in biological media (Volkova et al., 2020).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUJRVCRINDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
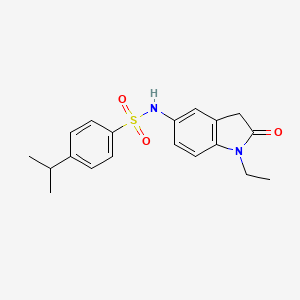

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
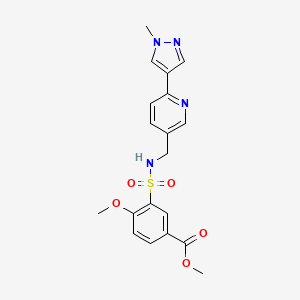
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
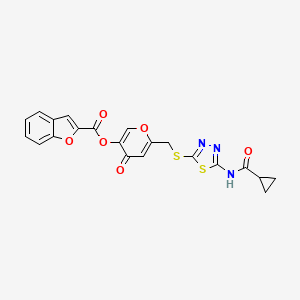

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)
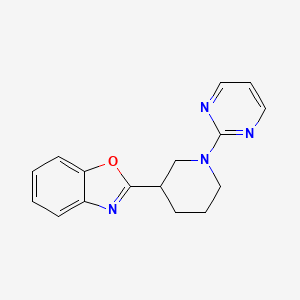

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
